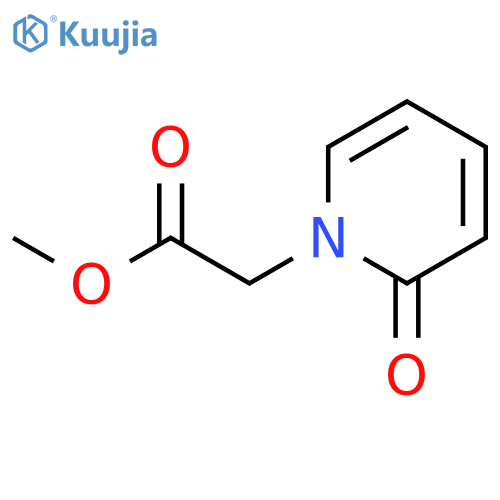Cas no 140870-14-0 (Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate)

140870-14-0 structure
商品名:Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate
CAS番号:140870-14-0
MF:C8H9NO3
メガワット:167.161962270737
CID:1308295
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Pyridineacetic acid, 2-oxo-, methyl ester
- methyl 2-(2-oxopyridin-1(2H)-yl)acetate
- Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate
-
計算された属性
- せいみつぶんしりょう: 167.05827
じっけんとくせい
- PSA: 46.61
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M291076-500mg |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |
140870-14-0 | 500mg |
$ 295.00 | 2022-06-04 | ||
| TRC | M291076-100mg |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |
140870-14-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M291076-1g |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate |
140870-14-0 | 1g |
$ 475.00 | 2022-06-04 |
Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
140870-14-0 (Methyl 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetate) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
